二フッ化キセノン

説明

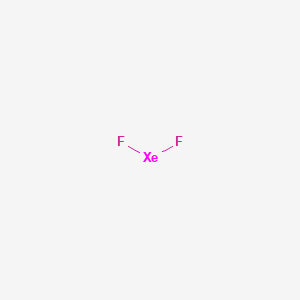

Xenon difluoride (XeF2) is a colorless, odorless, and nonflammable gas that is used in a variety of scientific and industrial applications. It is a covalent compound composed of two xenon atoms and two fluorine atoms, and is the only known binary compound of xenon. XeF2 has a wide range of uses, including as a fluorinating agent in organic synthesis, as a reagent for the production of other fluorides, as a catalyst in laboratory reactions, and as a component of rocket fuels. In

科学的研究の応用

フッ素化剤

二フッ化キセノンは強力なフッ素化剤です . これは、合成化学者が分子にフッ素原子を導入するために使用されます . この特性により、多くの化学化合物の合成において貴重な存在となっています。

シリコンおよびその他の材料のエッチング剤

二フッ化キセノンは、シリコンおよびその他の材料のエッチング剤として使用されます . これは、精密なエッチングが要求されるマイクロエレクトロニクス分野で特に役立ちます。

硫黄、セレン、およびテルルの分析

二フッ化キセノンは、多くの化合物中の硫黄、セレン、およびテルルの分析に使用されます . これは、さまざまな化学試料におけるこれらの元素の検出と定量に役立ちます。

ヨウ素の検出と定量

二フッ化キセノンは、微量のヨウ素とヨウ化物の検出と定量に使用されます . ヨウ素を過ヨウ素酸塩に酸化し、それを容易に検出できます。

抗がん剤の製造

二フッ化キセノンは、ウラシルとの反応により抗がん剤である5-フルオロウラシルを製造するために使用されます . これは、医薬品化学分野における二フッ化キセノンの重要性を示しています。

有機金属化合物のフッ素化と酸化

二フッ化キセノンは、アルキル基またはアリール基に影響を与えることなく、有機金属化合物中のヘテロ元素をフッ素化および酸化するために使用されます . この選択的な反応性は、複雑な有機金属化合物の合成に役立ちます。

消毒薬

二フッ化キセノンは、消毒薬として作用し、細菌を殺すために使用されます . この用途は、医療と衛生の分野で特に重要です。

深宇宙宇宙船のイオンエンジンの燃料

二フッ化キセノンは、深宇宙宇宙船のイオンエンジンの燃料としても好まれています . これは、高い反応性と反応中に放出される大量のエネルギーによるものです。

作用機序

Target of Action

Xenon difluoride is a powerful fluorinating agent . Its primary targets are organic compounds, where it introduces fluorine atoms .

Mode of Action

Xenon difluoride interacts with its targets by donating fluorine atoms. This interaction results in the fluorination of the target compound .

Biochemical Pathways

It’s known that the compound can react with water vapor to form hydrofluoric acid . This suggests that in the presence of moisture, xenon difluoride could potentially affect biochemical pathways involving water or hydroxyl groups.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of xenon difluoride is limited. It’s known that the compound is moisture-sensitive and decomposes on contact with water vapor . This suggests that its bioavailability could be influenced by the presence of moisture.

Result of Action

The primary result of xenon difluoride’s action is the fluorination of target compounds . This can change the properties of the target compound, potentially making it more reactive, stable, or altering its biological activity.

Action Environment

The action of xenon difluoride is influenced by environmental factors such as moisture and temperature. The compound is moisture-sensitive and decomposes on contact with water vapor . It’s also known that xenon difluoride can be destroyed by heating, resulting in the release of pure substances fluorine and xenon . Therefore, both moisture and temperature can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Xenon difluoride is a hazardous chemical. It reacts with water moisture to form hydrofluoric acid . It should be stored away from reducing agents and any contamination of this material is potentially hazardous . Personal protective equipment/face protection should be worn when handling this chemical .

将来の方向性

特性

IUPAC Name |

difluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2Xe/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGELFKKMDLGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Xe | |

| Record name | xenon difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065590 | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |

| Record name | Xenon difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13709-36-9 | |

| Record name | Xenon difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Xenon difluoride (XeF2) is a powerful oxidizing and fluorinating agent. Its primary mode of action involves single electron transfer (SET) [, ] and electrophilic addition [, ], depending on the reaction conditions and substrates.

ANone:

- Spectroscopy: Shows characteristic bands in infrared (IR) and Raman spectra, useful for identifying the compound and studying its interactions [, , ]. The ultraviolet (UV) spectrum reveals its absorption characteristics, particularly relevant to its photodissociation [].

ANone: XeF2 exhibits high selectivity in its reactions, making it valuable for material processing.

ANone:

ANone: Computational studies have been instrumental in understanding the reactivity and behavior of XeF2.

ANone: While XeF2 itself has limited structural variations, SAR studies primarily focus on the substrates it interacts with.

ANone:

ANone:

- Discovery: XeF2 was the first binary noble gas compound discovered, marking a breakthrough in challenging the inert nature of noble gases [].

- Fluorination Studies: Extensive research focused on understanding XeF2's reactivity as a fluorinating agent for various organic and inorganic substrates [, , , , , , , ].

- Microfabrication Applications: XeF2's unique etching properties led to its widespread use in microfabrication, enabling the development of MEMS and other micro-devices [, , , ].

ANone:

- Chemistry & Materials Science: XeF2 bridges synthetic chemistry and materials science, enabling the creation of novel fluorinated materials and micro-devices [, , , , ].

- Chemistry & Physics: The discovery and study of XeF2 pushed the boundaries of fundamental chemistry and expanded our understanding of chemical bonding, particularly involving noble gases [, , , , ].

- Physics & Engineering: XeF2's application in microfabrication requires a synergy of physics and engineering principles to design, control, and optimize etching processes for specific device applications [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)

![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)